2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one is an organic compound characterized by its unique structure, which includes a pent-4-en-1-one backbone with dimethyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism.
Comparison with Similar Compounds
- 2,4-Dimethyl-1-phenylpent-4-en-1-one
- 4,4-Dimethyl-1-pentene
- 2,4-Diphenyl-4-methyl-1-pentene
Comparison: 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
62834-90-6 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,4-dimethyl-1-(4-methylphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-10(2)9-12(4)14(15)13-7-5-11(3)6-8-13/h5-8,12H,1,9H2,2-4H3 |
InChI Key |
UPCLPOGVEXVIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.